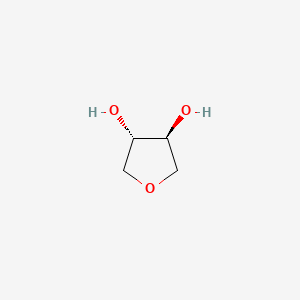

Tetrahydrofuran-3,4-diol

描述

Significance of the Tetrahydrofuran (B95107) Core in Organic Synthesis and Natural Products

The tetrahydrofuran (THF) ring system is a foundational structural motif found in a vast array of natural products and biologically active molecules. conicet.gov.artandfonline.com As a saturated five-membered oxygenated heterocycle, the THF core is a prominent feature in numerous classes of natural compounds, including lignans (B1203133), polyether ionophores, and the annonaceous acetogenins. conicet.gov.armdpi.com The prevalence of this scaffold in nature has spurred considerable interest from the synthetic chemistry community, leading to the development of numerous methods for its construction. conicet.gov.arorganic-chemistry.org

The biological activities associated with THF-containing natural products are diverse, encompassing antitumor, antiviral, antimicrobial, and anti-inflammatory properties. conicet.gov.armdpi.comontosight.ai This wide range of bioactivity has made the THF moiety an appealing target for total synthesis and a key component in the design of new therapeutic agents. nih.govwgtn.ac.nz Its structural features are crucial for interaction with biological targets, making it a significant component in medicinal chemistry and drug development. ontosight.ainih.gov

Overview of Tetrahydrofuran-3,4-diol as a Privileged Scaffold

While the term "privileged scaffold" is often applied to structures that can serve as ligands for multiple, diverse biological targets, this compound fits this description through its extensive use as a versatile chiral building block. nih.govijpsr.info Its rigid, oxygenated, and stereochemically defined structure makes it an ideal starting point for the synthesis of complex molecules with significant biological functions. smolecule.com The cis-isomer, also known as 1,4-anhydroerythritol, is particularly notable. smolecule.com

This scaffold is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly nucleoside analogues that exhibit antiviral and anticancer activities. nih.govijpsr.inforsc.org By mimicking the furanose ring of natural nucleosides, derivatives of this compound can interact with crucial enzymes like polymerases and kinases, thereby disrupting disease processes. ontosight.aiwgtn.ac.nz Its utility extends to the synthesis of selective adenosine (B11128) A2a receptor antagonists and other bioactive compounds, highlighting its role as a foundational structure in medicinal chemistry. The ability to modify its hydroxyl groups allows for the creation of diverse libraries of compounds for drug discovery. smolecule.com

Historical Context of this compound Investigation

The investigation of this compound, specifically its cis-isomer 1,4-anhydroerythritol, has a history rooted in carbohydrate chemistry. A notable publication in The Journal of Organic Chemistry from 1961 details a straightforward preparation method for 1,4-anhydroerythritol, indicating that the compound was an accessible synthetic target by that time. acs.org The fermentative production of erythritol (B158007), a direct precursor for 1,4-anhydroerythritol via acid-catalyzed dehydration, has an even longer history, with reports dating back over 50 years, including a significant paper from 1964. acs.org This established a bio-based route to the scaffold. acs.org The use of 1,4-anhydroerythritol as a known chemical intermediate is further evidenced by its mention in patent literature for the synthesis of anthracycline analogues. google.com These historical milestones underscore its long-standing importance as a valuable chiral pool chemical derived from natural resources.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945207 | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9, 22554-74-1, 59727-71-8 | |

| Record name | cis-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Tetrahydrofuran-3,4-diol is a cyclic organic compound whose properties are defined by its tetrahydrofuran (B95107) ring and two hydroxyl groups. The stereochemistry of these hydroxyl groups (cis or trans) gives rise to different isomers with distinct properties and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₃ | nih.gov |

| Molecular Weight | 104.10 g/mol | nih.gov |

| IUPAC Name | oxolane-3,4-diol | nih.gov |

| CAS Number (cis) | 4358-64-9 | smolecule.com |

| CAS Number (trans, rac) | 22554-74-1 | nih.gov |

| CAS Number ((3S,4S)-trans) | 84709-85-3 | cymitquimica.com |

| Topological Polar Surface Area | 49.7 Ų | nih.gov |

| XLogP3-AA (LogP) | -1.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Stereochemical Aspects and Chiral Synthesis of Tetrahydrofuran 3,4 Diol

Strategies for Stereoselective Synthesis of Tetrahydrofuran-3,4-diol Diastereomers and Enantiomers

The development of methods to selectively synthesize specific diastereomers and enantiomers of this compound is an area of active research. These strategies often rely on asymmetric catalysis or the use of starting materials from the chiral pool.

Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. mdpi.com This reaction utilizes osmium tetroxide (OsO₄) as the oxidizing agent in the presence of a chiral quinine-based ligand. mdpi.comwikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates which face of the alkene is hydroxylated, allowing for the selective formation of either enantiomer of the diol. wikipedia.org

For the synthesis of this compound, a suitable precursor such as 2,5-dihydrofuran (B41785) can be subjected to Sharpless dihydroxylation. The reaction creates the two hydroxyl groups in a syn-periplanar fashion, leading to the cis-diol. The use of catalytic amounts of the expensive and toxic osmium tetroxide is made possible by the inclusion of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, to regenerate the Os(VIII) species in the catalytic cycle. wikipedia.org

Research has shown high enantiomeric excess (ee) can be achieved. For instance, the dihydroxylation of substituted olefin precursors using osmium tetroxide with chiral ligands like (DHQ)₂PHAL can yield cis-3,4-diols with up to 90% enantiomeric excess. This method is a cornerstone in the enantioselective synthesis of chiral diols, which are key intermediates for many natural products. mdpi.comencyclopedia.pub

Table 1: Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction | Converts an alkene to a vicinal diol using OsO₄ and a chiral ligand. | wikipedia.org |

| Catalyst System | Catalytic OsO₄, chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a co-oxidant. | mdpi.com |

| Stereoselectivity | Highly enantioselective, controlled by the choice of chiral ligand. | wikipedia.org |

| Reported Efficacy | Can achieve up to 90% enantiomeric excess (ee) for target diols. | |

An alternative and powerful strategy for stereocontrolled synthesis involves using starting materials that are already enantiomerically pure. Carbohydrates, often referred to as the "chiral pool," are abundant, inexpensive, and stereochemically rich and serve as excellent precursors. ucl.ac.uk

For example, D-(+)-glucose has been used as a starting point to stereospecifically prepare various isomers of tetrahydrofuran-diols. nih.gov The synthesis leverages the existing stereocenters of the sugar to construct the tetrahydrofuran (B95107) ring with a defined stereochemistry. One approach involves the selective dehydration of sugar thioacetals under mild conditions. ucl.ac.uk Another method starts with furanoside 1, derived from D-(+)-glucose, which undergoes a series of transformations including alkynylation, benzoylation, and OsO₄ dihydroxylation to build the desired structure. nih.gov Similarly, pentose (B10789219) sugars can be converted into sugar hydrazones, which then undergo acid-catalyzed cyclization to form functionalized tetrahydrofurans. rsc.org These methods provide sustainable pathways to chiral building blocks that are in high demand in the pharmaceutical industry. ucl.ac.uk

The direct functionalization of otherwise inert C-H bonds represents a modern and efficient approach in synthetic chemistry. researchgate.netnih.gov Recent advancements have enabled the enantioselective C-H functionalization of oxacycles like tetrahydrofuran. researchgate.netorganic-chemistry.org This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical route.

One prominent method involves a dual catalytic system combining a photo-activated hydrogen atom transfer (HAT) catalyst and a nickel catalyst with a chiral ligand. researchgate.netnih.gov This photo-HAT/nickel dual catalysis provides a platform for the direct and enantioselective arylation or alkylation of C(sp³)–H bonds in simple oxacycles. researchgate.net This approach allows for the rapid construction of valuable, enantiomerically enriched tetrahydrofuran derivatives directly from abundant hydrocarbon feedstocks. researchgate.netnih.gov The mechanism and the origin of the high enantioselectivity have been investigated through experimental and computational studies. researchgate.net

Enzymatic methods offer high selectivity under mild reaction conditions. Lipases are widely used for the kinetic resolution of racemic mixtures. mdpi.comnih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic starting material at a much faster rate than the other, allowing for the separation of the two.

For the synthesis of enantiopure this compound, a racemic precursor, such as a diol acetate, can be resolved using a lipase (B570770). For example, the lipase-mediated kinetic resolution of racemic diol acetates using Candida antarctica lipase B (often immobilized as Novozym 435) can achieve over 90% enantiomeric excess for the desired cis-isomer. nih.gov This chemoenzymatic protocol involves the selective hydrolysis or acylation of a racemic alcohol or ester, yielding one enantiomer as the unreacted substrate and the other as the product, both in high enantiomeric purity. mdpi.comuniovi.es This technique is a key step in the synthesis of many pharmaceutical intermediates. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Enantioselective addition of two hydroxyl groups across a double bond. | High enantioselectivity, predictable stereochemical outcome. | OsO₄, Chiral Ligands (e.g., (DHQD)₂PHAL) | mdpi.comwikipedia.org |

| Chiral Precursors | Use of inherently chiral starting materials like sugars. | Access to complex stereochemistries, sustainable. | D-Glucose, Pentoses | ucl.ac.uknih.gov |

| C-H Functionalization | Direct, enantioselective conversion of C-H to C-C or C-X bonds. | Atom economy, use of simple starting materials. | Photo-HAT catalyst, Nickel-chiral ligand complex | researchgate.netnih.gov |

| Lipase-Mediated Resolution | Enzymatic separation of a racemic mixture. | High selectivity, mild reaction conditions. | Lipases (e.g., Candida antarctica lipase B) | nih.gov |

Enantioselective C-H Functionalization of Oxacycles

Stereochemical Control in Derivatization and Functionalization

Once a specific stereoisomer of this compound is obtained, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is a fundamental concept in the synthesis of complex molecules.

The hydroxyl groups at the C3 and C4 positions are key functional handles. Their relative orientation (cis or trans) influences the conformation of the tetrahydrofuran ring and the accessibility of the hydroxyl groups for further reactions, such as acylation, oxidation, or etherification. smolecule.com For instance, acid-catalyzed rearrangements of related 1,3-diols can proceed stereospecifically to yield substituted tetrahydrofurans. rsc.org The formation of cyclic derivatives, such as acetals or ketals across the 1,2-diol, is highly dependent on the cis or trans relationship of the hydroxyls. A cis-diol will readily form a cyclic acetonide with acetone, whereas a trans-diol will not. This differential reactivity can be exploited for selective protection and further functionalization of one isomer in a mixture.

Methodologies for Stereochemical Purity Assurance and Configuration Assignment

Ensuring the stereochemical integrity of the synthesized this compound isomers is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Stereochemical Purity (Enantiomeric and Diastereomeric Excess):

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. Diastereomers can typically be separated using standard, non-chiral chromatography techniques.

Configuration Assignment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for determining the relative stereochemistry (cis vs. trans). Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the spatial proximity of protons. For a cis-isomer of a substituted this compound, a strong NOE signal between protons on the same face of the ring (e.g., a C3 proton and a C4 substituent) can confirm their relative cis configuration. copernicus.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous proof of both the relative and absolute stereochemistry. conicet.gov.ar

Chemical Correlation: The stereochemistry of a novel compound can also be determined by converting it, through a series of stereochemically defined reactions, into a compound of known configuration.

The use of these analytical methods is essential to validate the outcome of a stereoselective synthesis and to fully characterize the resulting products. eaeunion.org

Spectroscopic Techniques for Stereochemistry Confirmation (e.g., NMR Spectroscopy, NOESY)

The definitive assignment of the stereochemistry of this compound and its derivatives relies heavily on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for this purpose.

NMR Spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra help identify the connectivity of atoms. However, to determine the relative configuration of the hydroxyl groups (cis or trans), more advanced techniques that measure through-space interactions are necessary. copernicus.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the stereochemistry by detecting spatial proximity between protons. tandfonline.com The NOESY experiment measures the transfer of nuclear spin polarization from one proton to another through space. A strong NOESY correlation between two protons indicates they are close to each other (typically within 5 Å), which allows for the deduction of their relative stereochemistry.

For instance, in studies of substituted Tetrahydrofuran-3,4-diols, the cis and trans isomers can be unequivocally distinguished. In a study on 3-methylthis compound, the cis-isomer was confirmed by a strong NOESY correlation, observed as a significant enhancement of the signal for the carbinyl proton H4 upon irradiation of the neighboring methyl group at C3. copernicus.org Conversely, the trans-isomer showed a much weaker enhancement, confirming that the methyl group and H4 are on opposite sides of the tetrahydrofuran ring. copernicus.org

This principle is widely applied to various substituted tetrahydrofuran cores. The observation of specific nuclear Overhauser effect (nOe) correlations between protons on the tetrahydrofuran ring and its substituents allows for the precise mapping of their spatial relationships, thereby confirming the absolute configuration of multiple stereocenters. jst.go.jp

Table 1: Representative NOESY Correlations for Stereochemistry Determination in Tetrahydrofuran Derivatives

| Compound | Irradiated Proton(s) | Observed NOE Correlation(s) | Inferred Stereochemistry |

| cis-3-methylthis compound | 3-methyl group | Strong enhancement of H4 signal | cis relationship between methyl group and H4 copernicus.org |

| trans-3-methylthis compound | 3-methyl group | Weak enhancement of H4 signal | trans relationship between methyl group and H4 copernicus.org |

| A complex tetrahydrofuran alcohol | H-3 | H-7α, H₃-14, H₃-17 | Protons are on the same side of the ring jst.go.jp |

| A complex tetrahydrofuran alcohol | H-5 | H-7β, H₃-14, H₃-16 | Protons are on the same side of the ring jst.go.jp |

Chromatographic Separation of Stereoisomers

Due to their similar physical properties, separating the stereoisomers of this compound and its derivatives often requires specialized chromatographic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving enantiomers and diastereomers. walshmedicalmedia.commdpi.com

The principle behind chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. researchgate.net Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. phenomenex.com

The separation of the cis and trans isomers of related diols, such as 2-butene-1,4-diol, has been successfully achieved using chiral columns. nih.gov Similarly, diastereomeric mixtures of functionalized tetrahydrofurans can be separated by HPLC. clockss.org For example, a mixture of two isomeric mesylates of a 2-(1'-mesyloxy)ethyl-5-hexyltetrahydrofuran was effectively separated by HPLC. clockss.org In other cases, column chromatography is sufficient to separate diastereomers, such as syn- and anti-isomers of substituted tetrahydrofuran triols. rsc.org

The choice of mobile phase is critical for achieving optimal resolution. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol. walshmedicalmedia.comnih.gov The type and concentration of the modifier can be adjusted to fine-tune the separation. nih.gov

Table 2: Examples of Chromatographic Separation of Tetrahydrofuran-related Isomers

| Compound/Isomers | Chromatographic Method | Column/Stationary Phase | Mobile Phase | Resolution (Rs) / Outcome |

| cis/trans-2-butene-1,4-diol | HPLC | (S,S)-Whelk-O 1 | Hexane-ethanol (97:3, v/v) | Rs = 2.61 nih.gov |

| Isomeric mesylates of 2-(1'-mesyloxy)ethyl-5-hexyltetrahydrofuran | HPLC | Not specified | Not specified | Successful separation of two isomers clockss.org |

| syn/anti-(2R,3S,4R)-2-(Hydroxymethyl)this compound derivatives | Column Chromatography | Silica Gel | Not specified | Separation of syn and anti-triols rsc.org |

| Lafutidine isomers (contains furan (B31954) ring) | HPLC | ChiraSpher | Hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v) | Rs = 1.89 nih.gov |

These methods are essential for obtaining stereochemically pure samples of this compound, which are crucial for subsequent synthetic steps and for accurately studying its biological and chemical properties.

Reactivity and Advanced Organic Transformations of Tetrahydrofuran 3,4 Diol

Chemoselective Functionalization and Derivatization Strategies

The presence of two secondary hydroxyl groups in a cis configuration on the tetrahydrofuran (B95107) ring presents both a challenge and an opportunity for selective chemical transformations. Strategic functionalization allows for the synthesis of complex molecules and pharmaceutical intermediates.

Regioselective Functionalization via Protecting-Group Strategies (e.g., Silylation)

Protecting-group chemistry is instrumental in achieving regioselective functionalization of polyhydroxylated molecules like tetrahydrofuran-3,4-diol. Silylation is a common strategy to temporarily block one or more hydroxyl groups, thereby directing subsequent reactions to a specific site. The choice of silylating agent and reaction conditions can influence the degree and position of silylation.

While direct regioselective silylation of this compound is a subject of specific synthetic goals, broader strategies in carbohydrate chemistry offer relevant insights. For instance, regioselective silylation and desilylation are powerful tools for manipulating sugar derivatives, which share structural motifs with this compound. rsc.org In some cases, iridium-catalyzed silylation of C(sp³)–H bonds can be employed to introduce silyl (B83357) groups at other positions on the ring, which can then be converted to hydroxyl groups, yielding diols with different stereochemistry or substitution patterns. iastate.edunih.gov For example, iridium-catalyzed silylation of secondary alcohols can lead to the formation of anti-1,3-diols after oxidation. iastate.edu Similarly, rhodium-catalyzed intramolecular silylation of alkyl C-H bonds can be used to synthesize 1,4-diols. escholarship.org

These advanced catalytic methods highlight the potential for functionalizing the tetrahydrofuran ring itself, going beyond the protection of the existing diol. The choice of catalyst and ligand system is crucial for directing the regioselectivity of such transformations.

Table 1: Examples of Catalytic Silylation Reactions for Diol Synthesis

| Catalyst System | Substrate Type | Product | Reference |

| [Ir(cod)OMe]₂ / bisamidine ligand | Secondary alcohols | anti-1,3-diols | iastate.edunih.gov |

| [(Xantphos)Rh(Cl)] | Tertiary alcohols | 1,4-diols | escholarship.org |

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: Acylation of the hydroxyl groups with acyl chlorides or anhydrides yields the corresponding esters. smolecule.com This reaction is often facilitated by a base to neutralize the acidic byproduct. The use of peptide coupling agents, such as TBTU, TATU, or COMU, provides an efficient method for ester formation under mild conditions at room temperature. luxembourg-bio.com These reagents are effective for a wide range of carboxylic acids and alcohols, including secondary alcohols like those in this compound. luxembourg-bio.com

Etherification: The formation of ethers from this compound can be achieved through various methods. One approach involves the dehydrative cyclization of diols, which is essentially the reverse of etherification. Catalysts like ferrocenium (B1229745) cations and heteropoly acids have been shown to be effective for such reactions. mdpi.comroyalsocietypublishing.org For instance, ferrocenium tetrafluoroborate (B81430) can catalyze the dehydrative cyclization of 1,4-diols to form substituted tetrahydrofurans at temperatures between 45-70 °C. mdpi.com

Ring-Opening Reactions and Associated Mechanisms

The tetrahydrofuran ring, while generally stable, can be opened under specific conditions, leading to linear C4 compounds. These ring-opening reactions significantly expand the synthetic utility of this compound.

Hydrogenolysis and Hydrodeoxygenation Pathways

Hydrogenolysis and hydrodeoxygenation are reductive processes that involve the cleavage of C-O bonds. In the context of this compound (1,4-anhydroerythritol), these reactions can lead to the formation of valuable chemicals.

Hydrodeoxygenation: This process involves the removal of one or both hydroxyl groups. The selective hydrodeoxygenation of 1,4-anhydroerythritol to 3-hydroxytetrahydrofuran (B147095) has been achieved with high yields using catalysts that combine a noble metal with a transition-metal oxide. nih.gov For example, a combination of palladium (Pd) and tungsten oxide (WOx) has been shown to selectively remove one of the two hydroxyl groups, yielding 3-hydroxytetrahydrofuran in up to 74% yield. nih.gov The proposed mechanism involves the reduction of WO₃ by the Pd catalyst and H₂ to form a tetravalent tungsten center (W(IV)), which acts as the reductant. nih.gov

Another highly efficient catalyst system for the complete hydrodeoxygenation of 1,4-anhydroerythritol to tetrahydrofuran is a heterogeneous ReOₓ–Pd/CeO₂ catalyst. wiley.com This system achieves yields greater than 99% and is applicable to other sugar alcohols. wiley.com The high performance is attributed to rhenium species in a +4 or +5 oxidation state, the formation of which is promoted by H₂/Pd and the ceria support. wiley.com

Hydrogenolysis: This reaction involves the cleavage of the tetrahydrofuran ring itself. The hydrogenolysis of 1,4-anhydroerythritol can lead to products like 1,3-butanediol. This process typically occurs over a catalyst, such as tungsten-modified platinum on silica, and proceeds through a ring-opening step followed by the selective removal of secondary hydroxyl groups.

Table 2: Catalytic Systems for Hydrogenolysis and Hydrodeoxygenation of 1,4-Anhydroerythritol

| Catalyst System | Product(s) | Yield | Reference |

| WOx-Pd/C | 3-Hydroxytetrahydrofuran | 72% | nih.gov |

| WOx-Pd/ZrO₂ | 3-Hydroxytetrahydrofuran | 74% | nih.gov |

| ReOₓ–Pd/CeO₂ | Tetrahydrofuran | >99% | wiley.com |

| Tungsten-modified Pt/Silica | 1,3-Butanediol | Not specified |

Acid-Catalyzed Ring-Opening Mechanisms

The tetrahydrofuran ring can be susceptible to cleavage under acidic conditions. The mechanism typically involves the protonation of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. While the formation of this compound can occur via acid-catalyzed dehydration of erythritol (B158007), strong acidic conditions can also promote the reverse reaction or other rearrangements.

For example, the acid-catalyzed ring-opening of epoxide intermediates is a key step in some synthetic routes to cis-tetrahydrofuran-3,4-diol (B138893). In the presence of an acid and a nucleophile, the protonated ether is opened. The study of acid-catalyzed ring transposition in related furan (B31954) systems also provides insight into the possible reaction pathways. researchgate.net

Nucleophilic Ring-Opening Reactions

The tetrahydrofuran ring can be opened by various nucleophiles, often activated by a Lewis or Brønsted acid. This reaction provides a pathway to highly functionalized linear C4 compounds. For instance, rhenium(VII) oxide has been found to be a highly selective Lewis acid catalyst for the heteroacylative ring-opening dimerization of tetrahydrofuran. researchgate.net This reaction involves the nucleophilic attack of a rhenium oxo ligand on a coordinated tetrahydrofuran molecule. researchgate.net

Borinic acid catalysis has also been explored for the regioselective ring-opening of epoxy alcohols with various nucleophiles, a reaction that shares mechanistic features with the ring-opening of cyclic ethers. scholaris.ca These methods highlight the potential for controlled, selective ring-opening of the tetrahydrofuran moiety in this compound to generate a diverse array of chemical structures.

Oxidative Transformations of this compound

This compound, as a vicinal diol integrated into a cyclic ether framework, presents a substrate for a variety of oxidative transformations. The reactivity of the hydroxyl groups is central to these reactions, which can lead to ring cleavage or functional group interconversion depending on the reagents and conditions employed.

The oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a characteristic reaction of vicinal diols. This transformation can be achieved using a range of oxidizing agents. For instance, periodates, such as sodium periodate (B1199274) (NaIO4), are known to cleave 1,2-diols to yield carbonyl compounds. rsc.org In the case of this compound, this would result in the opening of the tetrahydrofuran ring to form a dialdehyde. Vanadium complexes have also been shown to be effective catalysts for the aerobic oxidative C-C bond cleavage of cyclic vicinal diols, affording the corresponding dicarbonyl compounds with high yields and selectivity. ulb.ac.be

Under certain oxidative conditions, cis-tetrahydrofuran-3,4-diol can undergo self-cyclization to form new protecting groups, a property that is particularly useful in synthetic organic chemistry. smolecule.com The oxidation of the hydroxyl groups can also lead to the formation of ketones or lactones. For example, treatment of tetrahydrofuran methanol (B129727) derivatives with pyridinium (B92312) chlorochromate (PCC) can lead to the formation of γ-butyrolactones. researchgate.net A combination of pyridinium chlorochromate and periodic acid has been used for the oxidative opening of acylated 2,5-dihydroxyalkyl-substituted tetrahydrofurans to produce bis-α-acyloxy-1,4-diketones. researchgate.net

The stereochemistry of the diol can influence the outcome of oxidative reactions. Tandem olefin metathesis followed by ruthenium-catalyzed oxidative cyclization is a method to produce 2,5-disubstituted tetrahydrofuran diols with controlled stereochemistry. nih.gov The geometry of the olefin precursor dictates the stereochemistry of the resulting diol, which in turn affects its subsequent reactivity. nih.gov

Below is a table summarizing some oxidative transformations involving this compound and its derivatives.

| Oxidizing Agent/Catalyst | Substrate | Product(s) | Research Finding |

| Sodium Periodate (NaIO4) | Vicinal Diols | Carbonyl Compounds | Cleaves 1,2-diols chemoselectively, often rapidly and quantitatively. rsc.org |

| Vanadium Amino Triphenolate Complexes | Cyclic Vicinal Diols | Dicarbonyl Compounds | Efficient aerobic C-C bond cleavage with high yields and selectivity. ulb.ac.be |

| Pyridinium Chlorochromate (PCC) | Tetrahydrofuran Methanol Derivatives | γ-Butyrolactones | Leads to the formation of lactones with the loss of one or more carbon atoms. researchgate.net |

| PCC / Periodic Acid | Acylated Tetrahydrofuran-diols | Bis-α-acyloxy-1,4-diketones | Catalytic oxidative opening of the tetrahydrofuran ring. researchgate.net |

| Ruthenium Catalysts | 1,5-Dienes | cis-2,5-Disubstituted Tetrahydrofuran-diols | Stereocontrolled synthesis via tandem olefin metathesis/oxidative cyclization. nih.gov |

Rearrangement Reactions Involving this compound and its Derivatives

Derivatives of this compound, particularly its epoxy counterparts, are susceptible to rearrangement reactions, most notably the Payne rearrangement. The Payne rearrangement involves the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol under basic conditions, proceeding with an inversion of configuration at the carbon bearing the hydroxyl group. wikipedia.orgorganicreactions.org This reversible migration of the epoxide can be a key step in synthetic sequences, allowing for the introduction of functionality at different positions of the molecule. organicreactions.org The equilibrium between the epoxy alcohol isomers can be influenced by the reaction conditions and the substitution pattern of the substrate. chemistry-chemists.com

For instance, treatment of a 2,3-epoxy alcohol derived from a tetrahydrofuran diol with a base can induce the Payne rearrangement, leading to a new epoxy alcohol isomer. This new isomer can then be trapped by a nucleophile, driving the reaction towards a specific product. This strategy has been utilized in the synthesis of various complex molecules.

Beyond the Payne rearrangement, other rearrangement reactions involving the tetrahydrofuran skeleton have been reported. Acid-promoted reactions of cyclic allylic diols with carbonyl compounds can lead to stereoselective ring-enlarging tetrahydrofuran annulations. acs.org Lewis acid-mediated rearrangements of substituted 1,3-dioxolan-4-ones have also been developed to produce tetrahydrofuran derivatives. nih.gov These reactions often proceed through carbocationic intermediates, and the stereochemical outcome is influenced by the reaction conditions and the nature of the Lewis acid.

A summary of key rearrangement reactions is presented in the table below.

| Rearrangement Type | Substrate | Key Features |

| Payne Rearrangement | 2,3-Epoxy Alcohols | Base-catalyzed isomerization to 1,2-epoxy alcohols with inversion of configuration. wikipedia.orgorganicreactions.org |

| Aza-Payne Rearrangement | Epoxy Amines | Rearrangement to aziridinols, with the direction of the reaction influenced by the reaction conditions. chemistry-chemists.com |

| Thia-Payne Rearrangement | Epoxy Thiols | Isomerization involving sulfur, analogous to the Payne rearrangement. organicreactions.org |

| Ring-Enlarging Annulation | Cyclic Allylic Diols | Acid-promoted reaction with carbonyl compounds to form larger rings containing a tetrahydrofuran moiety. acs.org |

| Lewis Acid-Mediated Rearrangement | Substituted 1,3-Dioxolan-4-ones | Conversion to tetrahydrofuran products via rearrangement of an oxonium ion intermediate. nih.gov |

Participation in Coordination Chemistry as a Ligand

The hydroxyl groups of this compound and its derivatives can act as coordinating sites for metal ions, enabling the molecule to function as a ligand in coordination chemistry. The stereochemistry of the diol and the conformational rigidity of the tetrahydrofuran ring can impart selectivity in the formation of metal complexes.

Derivatives of tartaric acid, from which this compound can be synthesized, are known to be effective chiral ligands in asymmetric catalysis. researchgate.net For example, a chiral ligand derived from L-tartaric acid, which passes through a this compound intermediate, has been used in the asymmetric addition of diethylzinc (B1219324) to ketones, yielding chiral alcohols with moderate to good enantioselectivity. researchgate.net

The diol functionality can form chelate rings with metal centers, enhancing the stability of the resulting complexes. Sterically hindered diolato ligands have been used to create new ligand environments in organolanthanoid chemistry. rsc.org For example, a monomeric lanthanum chelate has been synthesized using a sterically hindered biphenyl-2,2'-diol ligand, with tetrahydrofuran molecules also coordinating to the metal center. rsc.org

The flexible nature of the tetrahydrofuran-2,3,4,5-tetracarboxylate ligand, a derivative of this compound, allows for the formation of metal-organic coordination polymers with diverse structures and properties. researchgate.net These coordination polymers can exhibit interesting magnetic and photoluminescent properties, depending on the metal ion and the coordination mode of the ligand. researchgate.net In some cases, the ligand has been observed to undergo isomerization during complex formation. researchgate.net

The ability of tetrahydrofuran and its derivatives to act as ligands is well-established. Pentacarbonyl(tetrahydrofuran)tungsten, for example, is a common starting material in organometallic synthesis, where the labile tetrahydrofuran ligand is readily displaced by other ligands. wikipedia.org This highlights the coordinating ability of the oxygen atom in the tetrahydrofuran ring. In the context of this compound, both the ring oxygen and the hydroxyl oxygens can potentially participate in coordination.

The table below provides examples of the role of this compound and its derivatives in coordination chemistry.

| Metal Ion(s) | Ligand | Application/Finding |

| Zinc | Chiral diamine derived from L-tartaric acid | Asymmetric addition of diethylzinc to ketones. researchgate.net |

| Lanthanum | Sterically hindered biphenyl-2,2'-diol and THF | Formation of a monomeric organolanthanoid chelate. rsc.org |

| Copper(II), Manganese(II), Cadmium(II) | Tetrahydrofuran-2,3,4,5-tetracarboxylate | Formation of coordination polymers with varying magnetic and photoluminescent properties. researchgate.net |

| Tungsten | Tetrahydrofuran | Labile ligand in a versatile organometallic precursor. wikipedia.org |

Applications of Tetrahydrofuran 3,4 Diol in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The primary function of Tetrahydrofuran-3,4-diol in polymer synthesis is as a monomer or comonomer, where it can be integrated into polymer chains through reactions involving its hydroxyl groups.

This compound can be utilized as a monomer in the synthesis of both polyesters and polyethers. In polyesterification, its two hydroxyl groups react with dicarboxylic acids or their derivatives to form ester linkages, creating a polyester (B1180765) chain. The incorporation of the THF ring into the polymer backbone can impart increased flexibility compared to polyesters made from more rigid diols.

Similarly, it can be used to synthesize polyethers, although this is less common than the ring-opening polymerization of tetrahydrofuran (B95107) itself. Its value lies in creating polyethers with pendant-like hydroxyl functionalities if only one of its -OH groups reacts, or as a chain extender.

While the industrial production of Poly(tetramethylene ether) Glycol (PTMEG), also known as Polytetramethylene Oxide (PTMO), overwhelmingly relies on the acid-catalyzed, ring-opening polymerization of tetrahydrofuran (THF), this compound represents a structurally related specialty diol. The conventional process involves polymerizing THF to create the characteristic (-O-CH₂CH₂CH₂CH₂-) repeating unit of PTMEG.

This compound, by contrast, does not serve as the primary monomer for standard PTMEG. Instead, its potential lies in its use as a comonomer or an initiator in polymerization. Introducing a small amount of a diol like this compound could theoretically be used to control molecular weight or modify the end-groups of the resulting polymer chains. However, the principal monomer for these widely used polyether diols remains tetrahydrofuran.

Intermediate in Polyester and Polyether Production

Fabrication of Advanced Polymeric Materials

The integration of this compound into polymer structures leads to the development of advanced materials with specific performance characteristics. Its diol functionality makes it particularly suitable for step-growth polymerization processes used to create commercially important elastomers and plastics.

In the field of polyurethane chemistry, this compound can be used as a chain extender or as part of the soft segment. Polyurethanes are synthesized by reacting a diisocyanate with a polyol (forming the soft segment) and a short-chain diol (the chain extender).

When used as a chain extender, this compound reacts with the isocyanate-terminated prepolymer, building the hard segments of the polyurethane. Its structure can influence the morphology and properties of these hard segments. Alternatively, it can be incorporated into the polyol soft segment, typically a polyester or polyether polyol. Using it as a comonomer in the synthesis of the polyol introduces the THF ring directly into the soft segment, which can enhance flexibility and alter solvent resistance. These modifications are relevant for creating specialized polyurethane prepolymers, cast elastomers, and thermoplastic elastomers with tailored performance.

The standard synthesis of Polybutylene Terephthalate (PBT) involves the polycondensation of 1,4-butanediol (B3395766) with terephthalic acid or its dimethyl ester. PBT is a semi-crystalline thermoplastic known for its excellent mechanical and thermal properties.

The role of this compound in this context is that of a comonomer. By substituting a portion of the 1,4-butanediol with this compound during polymerization, a modified copolyester is produced. The inclusion of the THF ring within the polymer chain disrupts the regular packing of the chains, which can reduce the degree of crystallinity, lower the melting point, and increase the flexibility of the resulting material. This allows for the fine-tuning of PBT properties for specific applications where higher impact strength or greater elasticity is desired.

Research Findings on PBT Modification

| Property | Standard PBT (1,4-butanediol) | PBT Copolymer (with comonomer) | Rationale for Change |

|---|---|---|---|

| Crystallinity | High | Lowered | The bulky THF ring from the comonomer disrupts polymer chain regularity and packing. |

| Flexibility | Rigid | Increased | Disruption of crystalline domains leads to a more amorphous and flexible material. |

| Melting Point | ~225 °C | Lowered | Less energy is required to overcome the intermolecular forces in a less ordered structure. |

Copolyester-ether thermoplastic elastomers (COPEs) are block copolymers containing alternating hard polyester segments and soft polyether segments. These materials uniquely combine the strength of thermoplastics with the flexibility of elastomers. The hard segments are typically formed from the reaction of a diol (like 1,4-butanediol) with a dicarboxylic acid (like terephthalic acid), forming crystalline PBT blocks. The soft segments are typically based on PTMEG.

This compound can be integrated into COPEs in two primary ways:

Modification of the Hard Segment: As described for PBT, it can be used as a comonomer along with 1,4-butanediol to create a more flexible amorphous hard segment. This modification can improve the low-temperature performance and impact resistance of the elastomer.

Synthesis of the Soft Segment: It can be used as a building block in creating a specialty polyether or polyester polyol that serves as the soft segment, offering an alternative to standard PTMEG.

By precisely incorporating this compound into either the hard or soft segments, manufacturers can engineer copolyester-ether elastomers with a customized balance of hardness, elasticity, and thermal properties.

Enhancement of Mechanical Properties in Polymeric Architectures

The integration of the this compound moiety into polymer chains can significantly influence the final material's mechanical characteristics. The rigid, cyclic nature of the tetrahydrofuran ring combined with the reactive hydroxyl groups allows for the creation of more robust and durable polymeric structures.

Research has demonstrated that diols based on a tetrahydrofuran backbone are instrumental in synthesizing prepolymers for high-performance materials. For instance, a difunctional poly(glycidyl azido (B1232118) polymer-co-tetrahydrofuran)diol, or poly(GAP-co-THF)diol, has been developed as a prepolymer for binders in specific applications. The use of this diol-based prepolymer is intended to achieve significant improvements in the mechanical properties of the resulting polyurethane, including enhanced elasticity, elongation, and toughness. google.com

The incorporation of such structures into polyesters is also a key strategy for improving their performance. Generally, integrating cyclic units like terephthalates into aliphatic polyesters is a known method to enhance their thermal and mechanical properties. mdpi.com The stable ether bonds within the polytetrahydrofuran (PTHF) backbone, a polymer derived from THF, contribute to excellent low-temperature flexibility and hydrolytic stability in materials like thermoplastic polyurethane (PU) and polyetherester elastomers. chinesechemsoc.org The diol functional groups on the this compound molecule provide the necessary reaction sites for this incorporation into polyester and polyurethane chains.

The table below summarizes the impact of tetrahydrofuran-based diols on polymer mechanical properties.

Table 1: Enhancement of Mechanical Properties by Tetrahydrofuran-Diol Integration

| Polymer Type | Diol-Based Component | Resulting Mechanical Property Enhancement |

|---|---|---|

| Polyurethane | Difunctional poly(GAP-co-THF)diol | Improved elasticity, elongation, and toughness. google.com |

| Polyesters | Terephthalate and THF-based units | Enhanced thermal and mechanical properties. mdpi.com |

Precursor to Furanic Derivative Compounds and Fine Chemicals

This compound serves as a versatile starting material for the synthesis of a wide range of furanic derivatives and other fine chemicals. The tetrahydrofuran scaffold is a common heterocyclic core found in many bioactive natural products and pharmaceutical drug leads. nsf.gov

Synthetic strategies have been developed to convert simple, related diols into complex, substituted tetrahydrofurans. One such method involves a palladium-catalyzed reaction of cis-butene-1,4-diol to produce 3-aryl tetrahydrofurans, demonstrating the utility of a C4 diol backbone in creating functionalized furan (B31954) derivatives. organic-chemistry.org Other research has focused on the thermal conversion of 1,5-dienes derived from cis-buten-1,4-diol derivatives to yield 2,3,4-trisubstituted tetrahydrofurans. nsf.gov These processes highlight the potential of using this compound as a precursor for complex heterocyclic molecules.

Furthermore, derivatives of but-2-yne-1,4-diol can be oxidized to form α,β-unsaturated ketones, which then undergo intramolecular cyclization to produce furan-3(2H)-imine scaffolds, a class of valuable heterocyclic compounds. nih.gov This illustrates a synthetic pathway where a C4 diol is fundamental to the formation of a furan-based ring system.

The general class of furan derivatives, obtainable from precursors like this compound, are industrially significant. They are used to produce thermosetting resins with desirable properties such as corrosion resistance, high carbon yield, stability at elevated temperatures, and excellent physical strength. researchgate.net

Table 2: Synthesis of Furanic Derivatives

| Precursor/Related Starting Material | Reaction/Process | Resulting Furanic Derivative/Fine Chemical |

|---|---|---|

| cis-Butene-1,4-diol | Palladium-catalyzed redox-relay Heck reaction | 3-Aryl tetrahydrofurans organic-chemistry.org |

| 1,5-Dienes (from cis-buten-1,4-diol derivative) | Thermal Cope rearrangement and oxy-Michael addition | 2,3,4-Trisubstituted tetrahydrofurans nsf.gov |

Applications in Specialized Material Formulations (e.g., Plasticizers, Resins, Surfactants)

The chemical structure of this compound and its derivatives makes them suitable for use in various specialized material formulations. A key application area is in the development of plasticizers, resins, and surfactants from renewable sources.

A patent for the one-pot synthesis of anhydropentitol ethers, which share the functionalized tetrahydrofuran ring structure, highlights their potential. The process is designed to create mono- and diethers that can serve as a platform for generating a variety of chemical compounds, including polymer subunits, plasticizers, and surfactants from a renewable starting material. google.com These derivatives are proposed as renewable substitutes for petroleum-based incumbents in these applications. google.com

Related chemical structures also find use as plasticizers. For example, 2-Pyrol, a lactam, is used as a plasticizer and coalescent aid in formulations for acrylic resins. scribd.com The ability of such small, functional molecules to be incorporated into a polymer matrix to increase flexibility is a well-established principle. The hydroxyl groups of this compound allow for its conversion into ester or ether derivatives, which can be tailored to act as effective plasticizers.

In the realm of resins, furan-based compounds are critical. Furfural and furfuryl alcohol, which are related to the furan family, are used as reactive solvents that contribute low viscosity to resin formulations. researchgate.net The resulting furan resins are noted for their specialty properties and are used in making mortars, cements, and fiberglass composites. researchgate.net Epichlorohydrin, another small organic molecule, is a raw material for producing epoxy resins, plasticizers, and surfactants. marchem.com.cn This demonstrates the utility of such functionalized small molecules as precursors in these industrial applications.

Table 3: Applications in Specialized Formulations

| Material Formulation | Role of THF-3,4-diol or Related Derivative | Example Application Area |

|---|---|---|

| Plasticizers | Serves as a precursor to mono- and diether derivatives. google.com | Flexible polymer composites |

| Resins | Acts as a building block for thermosetting furan resins. researchgate.net | Cements, mortars, fiberglass composites researchgate.net |

Tetrahydrofuran 3,4 Diol in Medicinal Chemistry and Biological Systems

Scaffold Design in Drug Discovery and Development

The rigid, yet versatile, structure of tetrahydrofuran-3,4-diol makes it a valuable scaffold in the design of novel therapeutic agents. Its defined stereochemistry and the presence of hydroxyl groups allow for precise modifications, enabling the synthesis of a diverse range of bioactive molecules.

Building Block for Bioactive Molecules

This compound serves as a fundamental building block in the synthesis of complex bioactive molecules. smolecule.com Its cyclic ether structure provides a stable framework, while the hydroxyl groups offer reactive sites for further chemical transformations. smolecule.com This allows for the construction of larger molecules with specific three-dimensional arrangements, a critical factor for effective interaction with biological targets. The defined stereochemistry of the diol is particularly important, as it enables the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. researchgate.net

The utility of this scaffold is demonstrated in its incorporation into various larger structures with potential applications in both medicine and materials science. smolecule.com For instance, the tetrahydrofuran (B95107) ring is a common feature in many natural products and bioactive compounds, and its synthesis is a significant focus in organic chemistry. researchgate.net The ability to use this compound as a starting material simplifies the synthesis of these complex molecules.

Design of Nucleoside Analogues

A significant application of this compound is in the design and synthesis of nucleoside analogues. ontosight.ai Nucleoside analogues are structurally similar to the natural building blocks of DNA and RNA and can interfere with viral replication or cancer cell growth. ontosight.aievitachem.com The this compound moiety mimics the ribose or deoxyribose sugar part of natural nucleosides.

By modifying the this compound core and attaching various purine (B94841) or pyrimidine (B1678525) bases, chemists can create a wide array of nucleoside analogues. evitachem.com These modifications can enhance the compound's binding affinity to specific viral or cellular enzymes, improve its metabolic stability, or alter its cellular uptake. evitachem.com For example, the introduction of different functional groups on the tetrahydrofuran ring can influence the molecule's interaction with key enzymes involved in nucleic acid synthesis. evitachem.com The stereochemistry of the hydroxyl groups on the tetrahydrofuran ring is critical for the biological activity of the resulting nucleoside analogue.

Development of Purine Derivatives as Pharmacological Agents

The this compound scaffold is instrumental in developing purine derivatives with a wide range of pharmacological activities. ontosight.aisolubilityofthings.com Purine derivatives are known to interact with various biological targets, including adenosine (B11128) receptors, which are involved in processes like inflammation and cardiovascular function. ontosight.ai

By coupling this compound with modified purine bases, researchers can synthesize novel compounds with potential therapeutic applications. ontosight.ai The specific stereochemistry and functional groups of the this compound component are crucial for determining the resulting purine derivative's interaction with its biological target. ontosight.ai For instance, derivatives have been synthesized and investigated as potential antiviral and anticancer agents. smolecule.com The tetrahydrofuran moiety can enhance the binding affinity of these compounds to their target enzymes or receptors.

| Compound Name | Molecular Formula | Application/Activity |

| [(2R,3R,4R)-2-(2-Chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)-tetrahydrofuran-3,4-diol] ontosight.ai | C₁₇H₁₇Cl₂N₅O₃ | Potential modulator of adenosine receptors ontosight.ai |

| (2R,3R,4S,5R)-2-(6-amino-2-(3-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)this compound | C₁₅H₁₉N₅O₅ | Potential antiviral and anticancer properties |

| (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)this compound xhydrate evitachem.com | C₁₀H₁₂ClN₅O₃·xH₂O | Investigated for antiviral and anticancer activity evitachem.com |

| (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)this compound smolecule.com | C₁₀H₁₀Cl₂N₄O₄ | Lead compound for antiviral or anticancer drugs smolecule.com |

| (2R,3R,4R,5R)-2-[2-Amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-3,4-diol ontosight.ai | C₁₂H₁₈N₆O₄ | Nucleoside analog with potential biological activities ontosight.ai |

Biological Activities and Therapeutic Potential

The inherent chemical properties of this compound and its derivatives translate into a range of biological activities, making them promising candidates for therapeutic development.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Research suggests that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress within biological systems. Oxidative stress is implicated in a variety of chronic diseases. The ability of this compound to scavenge free radicals points to its potential in preventing cellular damage. While the precise mechanism of its antioxidant action is still under investigation, its hydroxyl groups are likely involved in neutralizing reactive oxygen species. researchgate.net

Enzyme Interactions and Modulation of Biochemical Pathways

The this compound structure and its derivatives can interact with and modulate the activity of various enzymes, thereby influencing biochemical pathways. solubilityofthings.com This interaction is often driven by the specific stereochemistry and functional groups of the molecule, which allow it to fit into the active sites of enzymes.

For example, purine derivatives incorporating the this compound scaffold have been shown to inhibit specific enzymes involved in metabolic pathways. In some instances, these compounds act as mimics of natural substrates, leading to the inhibition of enzymes crucial for viral replication or cancer cell proliferation. evitachem.com The tetrahydrofuran moiety can play a key role in the binding affinity of these compounds to their target enzymes. Furthermore, derivatives of this compound have been studied for their ability to interact with enzymes in the shikimate pathway, which is essential for the survival of certain microorganisms. plos.org

Antiviral Properties and Mechanism of Action

The this compound scaffold is a key component in a variety of nucleoside analogs that exhibit significant antiviral properties. These compounds often function by mimicking natural nucleosides and thereby interfering with the replication of viral genomes. Once incorporated into a growing DNA or RNA strand by a viral polymerase, they can act as chain terminators, halting further elongation and thus preventing the production of new viral particles.

A notable area of investigation is the development of this compound derivatives as inhibitors of HIV protease, an enzyme crucial for the lifecycle of the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net HIV protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins. The tetrahydrofuran moiety in these inhibitors plays a critical role in their efficacy. For instance, the bis-tetrahydrofuran (bis-THF) ligand is a prominent feature in the potent HIV protease inhibitor Darunavir. researchgate.net This structural element is designed to maximize interactions, including hydrogen bonding, with the backbone atoms of the protease active site. rsc.org This strong binding to the enzyme's backbone is a strategy to combat drug resistance, as the backbone structure is less prone to mutation than the side chains of the amino acid residues. rsc.org

The antiviral activity of these compounds is highly dependent on their specific chemical structure and stereochemistry. For example, a novel fused cyclopentane-tetrahydrofuran (Cp–THF) ring system has been developed as a P2 ligand for a new series of protease inhibitors. nih.gov One such inhibitor demonstrated a potent enzyme inhibitory constant (Ki) of 0.14 nM and an effective concentration (EC50) of 8 nM. nih.gov The significance of the tetrahydrofuran ring's oxygen atom is highlighted by the drastic loss of antiviral activity when it is replaced by a methylene (B1212753) group. nih.gov

Further research into tricyclic tetrahydrofuran systems has led to the synthesis of novel tris-THF protease inhibitors with improved binding and antiviral properties compared to Darunavir. nih.gov The syn-anti-syn configuration of the tris-THF rings was found to be tenfold more potent than the syn-syn-syn equivalent, underscoring the importance of stereochemistry. nih.gov

Below is a data table summarizing the activity of selected this compound derivatives as HIV-1 protease inhibitors.

| Compound ID/Description | P2 Ligand | Ki (nM) | IC50 (nM) | Reference |

| 10 | Cp-THF | 0.14 | 8 | nih.gov |

| 11 | Cp-Carbocycle | 5.3 | >1000 | nih.gov |

| 14 | (R)-methoxy substituted bis-THF | 0.0029 | 2.4 | nih.gov |

| 15 | (S)-methoxy substituted bis-THF | 0.035 | 55 | nih.gov |

| 24 | Dioxolane-based meso-bicyclic ether | 3.8 | nih.gov | |

| 25 | Dioxane-based meso-bicyclic ether | 210 | nih.gov | |

| 26 | Trioxepane-based meso-bicyclic ether | 380 | nih.gov | |

| GRL-0476 (33) | Tp-THF | 0.0027 | 0.5 | nih.gov |

| 35 | Tp-THF analog (THF oxygen replaced) | 0.005 | nih.gov | |

| 36 | Tp-THF analog (other oxygen replaced) | 1.4 | nih.gov | |

| 4a | Chf-THF | 0.008 | 38 | nih.gov |

| 5a | Enantiomeric Chf-THF | nih.gov |

Anticancer Research and Cytotoxic Effects on Cell Lines

The tetrahydrofuran ring is a structural motif present in numerous natural products that have demonstrated cytotoxic effects against various cancer cell lines. Research into synthetic derivatives of this compound has also revealed promising anticancer potential.

One class of such natural products is the rhabdastins, which are isomalabaricane triterpenes isolated from marine sponges. Rhabdastins H and I, which contain a tetrahydrofuran unit, have shown antiproliferative effects against K562 and Molt4 leukemic cells. mdpi.com Another marine-derived triterpene polyether, teurilene, which features three linked 2,5-disubstituted THF rings, exhibits remarkable cytotoxic activity against KB cells. mdpi.com

Synthetic derivatives of pachymic acid, a natural lanostane-type triterpenoid, have also been evaluated for their anticancer activity. While pachymic acid itself showed no cytotoxicity against HepG2 and HSC-2 cell lines, one of its derivatives, A17 (tumulosic acid), which can be formed by the hydrolysis of a 3-acetoxy group, displayed strong cytotoxic activity against these cells. vulcanchem.com

Furthermore, a series of betulin (B1666924) glycoconjugates, which are derivatives of a natural bioactive compound, have been synthesized and evaluated for their cytotoxicity. These compounds, which can be synthesized using tetrahydrofuran as a solvent, have shown potential for inhibiting the proliferation of HCT-116 human colorectal carcinoma and MCF-7 human breast cancer cell lines. nih.gov

The following table presents data on the cytotoxic effects of selected compounds containing a this compound or related tetrahydrofuran motif on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Rhabdastin H (94) | K562 | 11.7 | mdpi.com |

| Rhabdastin H (94) | Molt4 | 16.5 | mdpi.com |

| Rhabdastin I (95) | K562 | 9.8 | mdpi.com |

| Rhabdastin I (95) | Molt4 | 11.0 | mdpi.com |

| Teurilene (92) | KB cells | 7.0 µg/mL | mdpi.com |

| Pachymic acid derivative (A17) | HepG2 | 7.36 ± 0.98 | vulcanchem.com |

| Pachymic acid derivative (A17) | HSC-2 | 2.50 ± 0.15 | vulcanchem.com |

| (±)-UB035 | OVCAR-3 | 2.1 ± 0.2 | mdpi.com |

| (±)-UB006 | OVCAR-3 | 5.0 ± 0.6 | mdpi.com |

| 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (18) | NALM6 | 5.24 | science.gov |

Anti-inflammatory Investigations

Derivatives of this compound have been the subject of anti-inflammatory investigations, with several compounds showing the ability to modulate inflammatory pathways. These investigations have often focused on naturally derived compounds and their synthetic analogs.

For instance, two novel alkaloids isolated from Portulaca oleracea L., one of which is named Olerapyrimidine (2-(4-amino-6-hydroxy-1,6-dihydropyrimidin-5-yl)-5-(hydroxymethyl)this compound), have demonstrated anti-inflammatory properties. researchgate.net At a concentration of 20 μM, both Olerapyrimidine and the co-isolated Olerapyridine were able to inhibit the inflammatory factors Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net Further studies showed that these compounds could dose-dependently decrease the secretion of IL-1β at concentrations of 10 μM and 20 μM. researchgate.net

In another study, a series of l-1′-homologated adenosine derivatives, which include the (2R,3S,4S)-2-((2-Chloro-6-((substituted-benzyl)amino)-9H-purin-9-yl)methyl)this compound scaffold, were synthesized and evaluated for their anti-inflammatory activities. acs.org All tested compounds showed potent inhibition of LPS-induced IL-1β secretion from RAW 264.7 macrophages. acs.org Specifically, compounds 2g and 2h had half-maximal inhibitory concentrations (IC50) against IL-1β of 1.08 and 2.28 μM, respectively. acs.org The anti-inflammatory potential was further confirmed by the significant reduction in the gene expression of pro-inflammatory cytokines IL-1β and IL-6. acs.org

A specific adenosine derivative, IFC-305 (adenosine 2-aminosuccinic acid-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)this compound), has been shown to regulate inflammation in a rat model of cirrhosis. nih.gov IFC-305 reduced inflammatory cytokines, which is believed to be due to an elevation of the anti-inflammatory cytokine IL-10. nih.gov

Receptor Agonism/Antagonism (e.g., Adenosine Receptors, Purine Receptors)

The this compound moiety is a cornerstone in the design of ligands that target purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases.

Derivatives of 2-(purin-9-yl)-tetrahydrofuran-3,4-diol have been synthesized and found to act as selective agonists or antagonists for different adenosine receptor subtypes. i.moscow The affinity and efficacy of these compounds are highly sensitive to the substitutions on both the purine ring and the tetrahydrofuran scaffold.

For example, a series of truncated nucleoside derivatives were synthesized, leading to the discovery of compound 6c as a potent human A3 adenosine receptor (hA3AR) agonist with a Ki value of 2.40 ± 0.20 nM. acs.org This compound also demonstrated an EC50 of 11.3 ± 1.3 nM in a functional assay measuring the inhibition of cAMP formation. acs.org Interestingly, subtle chemical modifications to these nucleosides can shift their pharmacological profile from agonist to antagonist, highlighting the delicate structure-activity relationship. acs.org

In another study, the introduction of a 2-cyano group to a selective A3AR full agonist transformed it into a selective full antagonist. nih.gov Conversely, a 2-COOMe substitution on certain N6-substituted adenosine analogues maintained or even increased their high affinity for the hA3AR. nih.gov

The following table summarizes the binding affinities (Ki) and, where available, the functional potencies (EC50) of selected this compound derivatives at human adenosine receptors.

| Compound ID | Receptor Subtype | Ki (nM) | EC50 (nM) | Activity Profile | Reference |

| 6c | hA3AR | 2.40 ± 0.20 | 11.3 ± 1.3 | Agonist | acs.org |

| 5 | hA3AR | 4.16 ± 0.50 | acs.org | ||

| Cl-IB-MECA | hA3AR | 1.21 ± 0.35 | Full Agonist | acs.org | |

| 12 | hA1AR | 140 | Antagonist | nih.gov | |

| 12 | hA2AAR | >1000 | Antagonist | nih.gov | |

| 12 | hA3AR | 6 | Antagonist | nih.gov | |

| IB-MECA | A3 vs A1/A2 | 50-fold selective | Agonist | google.com | |

| CPA | A1 | ~1 | Agonist | google.com |

Inhibitory Potential Against Specific Biological Targets (e.g., Anthrax Toxin Receptor 1, HIV Protease)

Beyond their broad antiviral and anticancer activities, this compound derivatives have been investigated as inhibitors of specific biological targets that are key to the pathogenesis of certain diseases.

HIV Protease: As detailed in section 6.2.3, the this compound scaffold is a critical component of many potent HIV protease inhibitors. nih.govresearchgate.netrsc.org The tetrahydrofuran rings, particularly in bis-THF and tris-THF configurations, are designed to form strong hydrogen bonds and van der Waals interactions with the enzyme's active site, especially with the backbone residues. rsc.orgnih.gov This interaction is crucial for high inhibitory potency and for overcoming drug resistance. The stereochemistry of the tetrahydrofuran moiety and its substituents is paramount, with different stereoisomers often exhibiting orders of magnitude differences in their inhibitory activity. nih.gov

Anthrax Toxin Receptor 1 (ATR1): Computational studies have identified a this compound derivative as a potential inhibitor of Anthrax Toxin Receptor 1 (ATR1). nih.gov ATR1 is one of the host cell receptors for the protective antigen (PA) component of the anthrax toxin, which is essential for the toxin's entry into cells. mdpi.com A molecular docking study investigated the binding of 6-thioguanosine (B559654) analogs to a homology model of ATR1. nih.gov The study identified 2-(2-bromo-6-chloro-4H-purin-9(5H)-yl)-5-(hydroxymethyl)this compound as a promising inhibitor. The docking results indicated that this compound forms hydrogen bonds with key residues in the ATR1 binding pocket, namely Phe162, Asp160, and Phe22. nih.gov Based on the calculated docking energy, this this compound derivative was proposed as an effective inhibitor of ATR1. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlation Between Stereochemistry and Biological Activity

The biological activity of this compound derivatives is profoundly influenced by their stereochemistry. The spatial arrangement of substituents on the tetrahydrofuran ring dictates the molecule's three-dimensional shape, which in turn governs its ability to bind to specific biological targets such as enzymes and receptors. Numerous structure-activity relationship (SAR) studies have demonstrated that even minor changes in stereochemistry can lead to significant differences in potency, selectivity, and even the nature of the biological response (e.g., agonist versus antagonist).

In the context of HIV protease inhibitors , the stereochemistry of the tetrahydrofuran-based P2 ligands is a critical determinant of antiviral activity. For example, in a series of inhibitors with C4-substituted bis-tetrahydrofuran ligands, one stereoisomer, compound 14 , which has an (R)-methoxy substitution, was found to be the most active, with a Ki of 2.9 pM and an IC50 of 2.4 nM. nih.gov Its corresponding stereoisomer, 15 , was significantly less potent (Ki = 35 pM, IC50 = 55 nM). nih.gov Similarly, the syn-anti-syn configuration of tris-THF rings in a novel protease inhibitor was tenfold more potent than the syn-syn-syn equivalent, further emphasizing the importance of the ligand's 3D structure for optimal interaction with the protease active site. nih.gov

The study of tetrahydrofuran lignans (B1203133) has also revealed a strong correlation between stereochemistry and biological activity. The synthesis and evaluation of all stereoisomers of 3,3'-dimethoxy-7,7'-epoxylignane-4,4'-diol showed that their plant growth inhibitory activity varied depending on the configurations at the 7-, 7'-, 8-, and 8'-positions of the tetrahydrofuran ring. nih.gov In another study on tetrasubstituted tetrahydrofuran lignans, specific stereoisomers displayed superior antimicrobial activity. A 9,9'-diol compound with (7R,70R,8R,80R) and (7R,70S,8R,80R) stereochemistry showed the strongest antibacterial activity, while the natural (7S,70R,8S,80S) stereochemistry of (-)-virgatusin was optimal for antifungal activity. tandfonline.com These findings indicate that the spatial orientation of the substituents on the lignan's tetrahydrofuran core is crucial for its interaction with microbial targets.

For adenosine receptor ligands , stereoselectivity is also a key factor. It has been established that for certain N6-substituted adenosine derivatives, the biological activity at the A3 adenosine receptor is primarily associated with a specific isomer. nih.gov The precise arrangement of the this compound and other substituents determines the compound's affinity and selectivity for the different adenosine receptor subtypes.

These examples collectively underscore the critical role of stereochemistry in the design and development of biologically active compounds based on the this compound scaffold. A thorough understanding of these stereochemical requirements is essential for optimizing the therapeutic potential of this versatile class of molecules.

Influence of Substituents on Bioactivity and Selectivity

The bioactivity and selectivity of compounds containing the this compound moiety are significantly dictated by the nature and positioning of various substituents. These modifications can enhance potency, improve selectivity for specific biological targets, and alter pharmacokinetic properties.

The introduction of different functional groups onto the core structure can lead to a wide spectrum of biological activities. For instance, the addition of a 6-aminopurine base (an adenine (B156593) derivative) to the this compound ring is a common strategy in the design of nucleoside analogs. vulcanchem.com The 6-amino group is crucial for forming hydrogen bonds within the binding pockets of target enzymes or receptors. vulcanchem.com Further modifications, such as the introduction of a 1-hydroxyethyl group at the 5'-position, can introduce steric bulk and additional hydrogen-bonding sites, potentially affecting solubility and metabolic stability. vulcanchem.com

In the context of adenosine receptor ligands, substituents on the purine ring play a pivotal role in determining selectivity. For example, 2,6-disubstituted 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives have been developed as selective adenosine A2a receptor antagonists. tandfonline.com The specific nature of the alkylamino and heterocyclylmethyl groups at the 2- and 6-positions, respectively, is critical for achieving this selectivity. tandfonline.com Similarly, the introduction of small N6-cycloalkyl and 3-halobenzyl groups on 5′-C-(ethyltetrazol-2-yl)adenosine derivatives, which contain the this compound core, has resulted in compounds with dual A1 adenosine receptor agonist and A3 adenosine receptor antagonist activity. nih.gov

The table below summarizes the influence of various substituents on the bioactivity of this compound derivatives based on available research findings.

| Base Compound | Substituent(s) | Observed Bioactivity/Selectivity | Reference |

| This compound | 6-Aminopurine | Potential for interaction with nucleic acid templates and receptor binding pockets. | vulcanchem.com |

| This compound | 1-Hydroxyethyl group at 5'-position | May alter solubility and metabolic stability. | vulcanchem.com |

| 2-(Purin-9-yl)-tetrahydrofuran-3,4-diol | 2,6-disubstitution (alkylamino and heterocyclylmethyl groups) | Selective adenosine A2a receptor antagonists. | tandfonline.com |

| 5′-C-(ethyltetrazol-2-yl)adenosine | N6-cycloalkyl and 3-halobenzyl groups | Dual A1 adenosine receptor agonist and A3 adenosine receptor antagonist activity. | nih.gov |

| Adenosine | 8-methylamino, 8-dimethylamino | Potent inhibitors of HSP70. | nih.gov |

| 7H-pyrrolo[2,3-d]pyrimidine | 4-Amino-5-iodo | Potential anti-inflammatory activity. | researchgate.net |

| 9H-purine | 6-Amino-2-(3-hydroxybut-1-yn-1-yl) | Potential antiviral and anticancer properties. |

Ligand Binding Site Interactions and Molecular Recognition